Structural Elucidation and Synthetic Profiling of Dodecahydro-9H-carbazole-9-carbaldehyde
Structural Elucidation and Synthetic Profiling of Dodecahydro-9H-carbazole-9-carbaldehyde
Executive Summary
Dodecahydro-9H-carbazole-9-carbaldehyde (CAS: 62682-40-0) is a highly saturated, tricyclic formamide derivative that bridges the gap between advanced materials science and modern medicinal chemistry[1][]. Unlike its planar, aromatic precursor (carbazole), this molecule features a fully reduced core, transforming it into a sterically complex, sp³-hybridized scaffold. For drug development professionals, it represents an ideal pharmacophore for "escaping from flatland"—increasing the fraction of sp³ carbons (Fsp³) to improve aqueous solubility and reduce off-target promiscuity. For materials scientists, its structural backbone is intimately linked to Liquid Organic Hydrogen Carrier (LOHC) technologies[3].
This technical guide deconstructs the physicochemical properties, structural dynamics, and synthetic methodologies required to isolate and validate this compound.
Chemical Architecture & Conformational Dynamics
The core of dodecahydro-9H-carbazole-9-carbaldehyde is built upon dodecahydrocarbazole (CAS: 6326-88-1), a fused tricyclic system comprising a central pyrrolidine ring flanked by two cyclohexane rings[4].
Stereochemistry and Amide Resonance
The attachment of a formyl group (-CHO) to the nitrogen atom (position 9) fundamentally alters the molecule's conformational landscape. The resulting formamide moiety exhibits significant partial double-bond character across the N–C(O) bond due to lone-pair delocalization into the carbonyl π
- orbital.
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Restricted Rotation: This resonance restricts free rotation around the N–C axis, resulting in distinct cis and trans rotamers that are observable on the NMR timescale at room temperature.
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Steric Puckering: The 12 additional hydrogen atoms force the cyclohexane rings into puckered chair conformations, creating a highly three-dimensional, sterically hindered pocket around the nitrogen atom.
Quantitative Physicochemical Profile
The following table summarizes the key quantitative metrics critical for pharmacokinetic modeling and synthetic planning.
| Property | Value |
| Chemical Name | Dodecahydro-9H-carbazole-9-carbaldehyde |
| CAS Registry Number | 62682-40-0[] |
| Molecular Formula | C₁₃H₂₁NO[1] |
| Molecular Weight | 207.31 g/mol |
| Fraction sp³ (Fsp³) | 0.92 (12 of 13 carbons are sp³ hybridized) |
| Hydrogen Bond Donors | 0 (Fully substituted nitrogen) |
| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) |
| Structural Classification | N-Formylated Saturated Tricyclic Heterocycle |
Mechanistic Workflow
The transformation from a flat aromatic system to a highly saturated formamide requires a two-stage synthetic strategy: deep catalytic hydrogenation followed by electrophilic formylation.
Fig 1: Synthetic workflow of dodecahydro-9H-carbazole-9-carbaldehyde.
Experimental Protocol: Synthesis & Validation
Direct formylation of sterically hindered secondary amines like dodecahydrocarbazole is kinetically sluggish with standard aqueous formic acid[5]. To overcome the steric bulk of the puckered cyclohexane rings, a highly reactive electrophile—Acetic Formic Anhydride (AFA)—must be utilized[6]. Alternatively, ethyl formate can be used under specific catalytic conditions, though AFA provides superior yields at room temperature[7].
Step-by-Step Methodology
Phase 1: In Situ Generation of Acetic Formic Anhydride (AFA)
-
Action: In a flame-dried flask under a nitrogen atmosphere, combine 2.5 equivalents of formic acid with 2.5 equivalents of acetic anhydride. Stir at 50 °C for 2 hours, then cool to 0 °C.
-
Causality: Mixing these reagents generates AFA in situ. The nitrogen atmosphere prevents moisture from hydrolyzing the highly sensitive anhydride. AFA is strictly required because it is a far more potent formylating agent than formic acid alone, providing the necessary electrophilicity to attack the sterically shielded nitrogen of the tricyclic core[6].
Phase 2: Nucleophilic N-Formylation 3. Action: Dissolve 1.0 equivalent of dodecahydrocarbazole[4] in anhydrous dichloromethane (DCM). Add this solution dropwise to the AFA mixture at 0 °C. 4. Action: Allow the reaction to slowly warm to room temperature and stir for 12 hours. 5. Causality: The dropwise addition at 0 °C controls the highly exothermic nucleophilic attack. Warming to room temperature provides the kinetic energy required to drive the reaction to complete conversion without inducing thermal degradation.
Phase 3: Self-Validating Isolation 6. Action: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid. Extract the organic layer with DCM, dry over MgSO₄, and concentrate under reduced pressure[6]. 7. Validation (FTIR): The protocol's success is immediately validated by FTIR spectroscopy. The broad secondary amine N–H stretch (~3300 cm⁻¹) of the starting material must completely disappear, replaced by a sharp, intense formamide carbonyl (C=O) stretch at ~1660–1680 cm⁻¹. 8. Validation (NMR): ¹H NMR will validate the structural integrity. Due to the restricted rotation of the N-C(O) bond, the formyl proton (-CHO) will appear as two distinct singlets (typically around 8.2 ppm and 8.4 ppm), representing the cis and trans rotamers.
Strategic Applications in Advanced Research
Medicinal Chemistry: "Escape from Flatland"
Historically, carbazole derivatives have been utilized for their planar structures, which allow them to intercalate into DNA, yielding potent but often toxic antitumor properties[8]. Modern drug discovery emphasizes high Fsp³ fractions to improve target specificity and aqueous solubility. With an Fsp³ of 0.92, dodecahydro-9H-carbazole-9-carbaldehyde serves as an exceptional building block for synthesizing non-planar, metabolically stable pharmacophores.
Materials Science: LOHC Technologies
Dodecahydrocarbazole and its N-alkylated counterparts (e.g., dodecahydro-N-ethylcarbazole) are premier candidates for Liquid Organic Hydrogen Carriers (LOHCs), capable of safely storing and releasing hydrogen gas[3]. The N-formylated derivative (CAS: 62682-40-0) serves a dual purpose in this field:
-
Mechanistic Probing: It acts as a model compound to study how electron-withdrawing groups (like formyl) alter the thermodynamics of catalytic dehydrogenation.
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Protecting Group Strategy: The formyl group can be used to temporarily protect the secondary amine during complex functionalization of the cyclohexane rings, later being cleaved to restore the active LOHC core.
References
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[1] 9H-Carbazole-9-carboxaldehyde, dodecahydro- - PubChem - NIH. nih.gov.
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[] Main Product - BOC Sciences. bocsci.com.
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[8] A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC. nih.gov.
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[4] Dodecahydro-1H-carbazole - CAS Common Chemistry. cas.org.
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[3] Comparative Studies on Full Dehydrogenation of Dodecahydro-N-Ethylcarbazole on Pd(111) and Ni(111) Surfaces: Mechanism and Catalytic Enhancement | ACS Applied Materials & Interfaces. acs.org.
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[6] Method 2: General procedure for the N-formylation of secondary amines. uea.ac.uk.
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[5] N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source | The Journal of Organic Chemistry. acs.org.
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[7] The immobilized NaHSO4·H2O on activated charcoal: a highly efficient promoter system for N-formylation of amines with ethyl formate. scispace.com.
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